4-methyl-N-(4-methylphenyl)benzamide
Overview
Description
4-Methyl-N-(4-methylphenyl)benzamide is an organic compound with the molecular formula C15H15NO. It has an average mass of 225.286 Da and a monoisotopic mass of 225.115356 Da .
Synthesis Analysis
The synthesis of 4-methyl-N-(4-methylphenyl)benzamide can be achieved through copper-catalyzed amidation of aryl halides and N-arylation of heterocycles with aryl halides using cyclohexanediamine ligands .Molecular Structure Analysis
The molecular structure of 4-methyl-N-(4-methylphenyl)benzamide consists of a benzamide core with two methyl groups attached to the phenyl rings . Further structural analysis can be performed using spectroscopic techniques such as FT-IR, 1H-NMR, 13C-NMR, and single-crystal X-ray diffraction .Chemical Reactions Analysis
4-Methyl-N-(4-methylphenyl)benzamide can be used as a reactant in the preparation of 2-arylbenzoxazoles by copper-catalyzed regioselective intramolecular oxidative C-O coupling of benzanilides .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-methyl-N-(4-methylphenyl)benzamide include a density of 1.1±0.1 g/cm3, a boiling point of 277.7±19.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C .Safety And Hazards
While specific safety and hazard information for 4-methyl-N-(4-methylphenyl)benzamide is not available, general precautions should be taken while handling this compound. This includes wearing personal protective equipment, avoiding ingestion and inhalation, and storing the compound in a cool, well-ventilated place .
properties
IUPAC Name |
4-methyl-N-(4-methylphenyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-11-3-7-13(8-4-11)15(17)16-14-9-5-12(2)6-10-14/h3-10H,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYSZSRMLCQIVAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60334919 | |
Record name | 4-methyl-N-(4-methylphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60334919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(4-methylphenyl)benzamide | |
CAS RN |
6876-66-0 | |
Record name | 4-Methyl-N-(4-methylphenyl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6876-66-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-methyl-N-(4-methylphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60334919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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